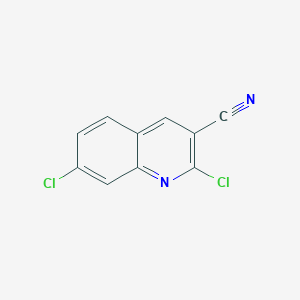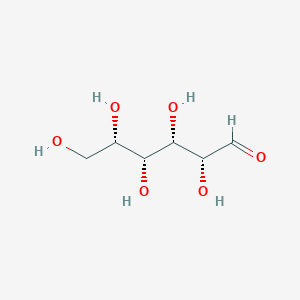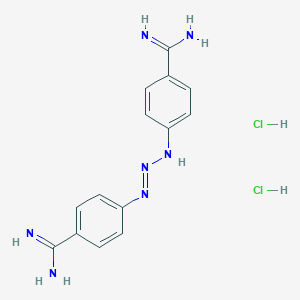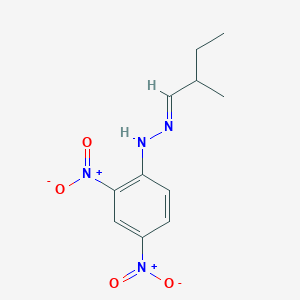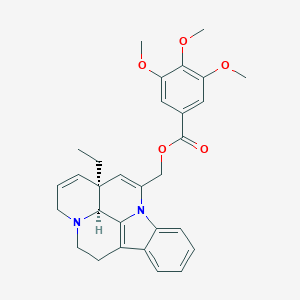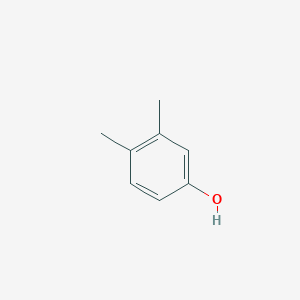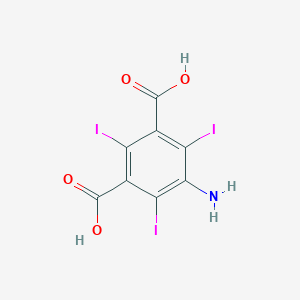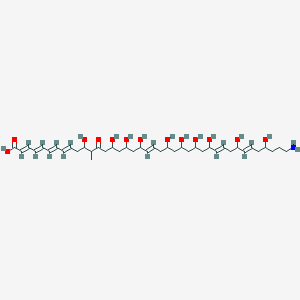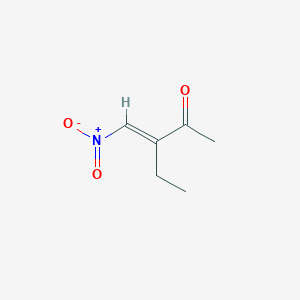
(E)-3-Ethyl-4-nitro-3-butene-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Ethyl-4-nitro-3-butene-2-one, commonly known as ENB, is a yellow crystalline solid that is widely used in the synthesis of various chemical compounds. It is a versatile intermediate that can be used in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
ENB acts as a Michael acceptor, which means that it can undergo a Michael addition reaction with a nucleophile. This property makes ENB a useful intermediate in the synthesis of various organic compounds. In addition, ENB has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
ENB has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antimicrobial activity against certain bacterial strains. However, the exact mechanism of action and the potential side effects of ENB in humans are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
ENB is a versatile intermediate that can be easily synthesized and purified. It has found applications in various fields such as pharmaceuticals and agrochemicals. However, ENB is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other intermediates.
Orientations Futures
ENB has the potential to be used in the synthesis of new pharmaceuticals and agrochemicals. Future research could focus on the optimization of the synthesis method to reduce the cost and increase the yield of ENB. In addition, the mechanism of action and the potential side effects of ENB in humans need to be further investigated to determine its safety and efficacy.
Méthodes De Synthèse
ENB can be synthesized through a multistep process involving the condensation of ethyl acetoacetate and nitroethane. The reaction is catalyzed by a base such as sodium ethoxide or potassium hydroxide. The resulting product is then subjected to a series of purification steps such as recrystallization and chromatography to obtain pure ENB.
Applications De Recherche Scientifique
ENB has been extensively used as an intermediate in the synthesis of various organic compounds. It has found applications in the production of pharmaceuticals such as anti-inflammatory drugs, antimicrobial agents, and anticancer drugs. ENB has also been used in the synthesis of agrochemicals such as herbicides and insecticides.
Propriétés
Numéro CAS |
149795-07-3 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
(3E)-3-(nitromethylidene)pentan-2-one |
InChI |
InChI=1S/C6H9NO3/c1-3-6(5(2)8)4-7(9)10/h4H,3H2,1-2H3/b6-4+ |
Clé InChI |
GROARPMNTCIURO-GQCTYLIASA-N |
SMILES isomérique |
CC/C(=C\[N+](=O)[O-])/C(=O)C |
SMILES |
CCC(=C[N+](=O)[O-])C(=O)C |
SMILES canonique |
CCC(=C[N+](=O)[O-])C(=O)C |
Synonymes |
2-Pentanone, 3-(nitromethylene)-, (3E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



